molecular formula C9H13ClFN B2449018 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride CAS No. 2503207-72-3

1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B2449018
CAS No.: 2503207-72-3
M. Wt: 189.66
InChI Key: QTDJZTOKVPUJHI-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a methylmethanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride typically involves several steps:

Chemical Reactions Analysis

1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired transformations.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

    Pathways Involved: The pathways affected by the compound include those related to neurotransmission, signal transduction, and metabolic regulation. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

1-(3-Fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-7-3-4-8(6-11-2)5-9(7)10;/h3-5,11H,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDJZTOKVPUJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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